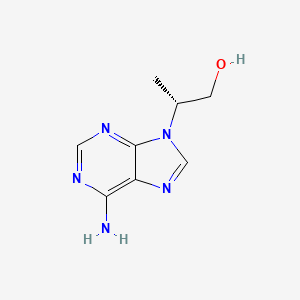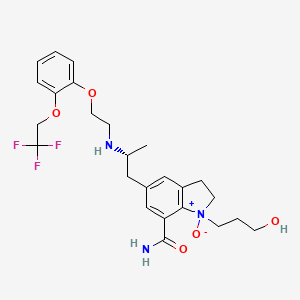
Silodosin N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silodosin N-Oxide is a derivative of Silodosin, which is a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). The N-Oxide derivative of Silodosin is of interest due to its potential pharmacological properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin N-Oxide involves multiple steps, starting from the parent compound, Silodosin. One common method includes the oxidation of Silodosin using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Silodosin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Silodosin to this compound.
Reduction: Potential reduction back to Silodosin under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products
The primary product of interest is this compound. depending on the reaction conditions, other by-products may include partially oxidized or reduced forms of Silodosin.
科学研究应用
Silodosin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and to develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its pharmacological properties, particularly in relation to its parent compound, Silodosin, which is used to treat BPH.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Silodosin N-Oxide exerts its effects by interacting with alpha-1 adrenergic receptors, similar to its parent compound, Silodosin. By blocking these receptors, it promotes relaxation of smooth muscle in the bladder neck and prostate, thereby improving urinary symptoms associated with BPH. The molecular targets include the alpha-1A subtype of adrenergic receptors, which are predominantly found in the prostate.
相似化合物的比较
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss.
Doxazosin: An alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
Silodosin N-Oxide is unique due to its specific interaction with the alpha-1A subtype of adrenergic receptors, which accounts for its high selectivity and efficacy in treating BPH. Compared to other similar compounds, this compound may offer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C25H32F3N3O5 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
1-(3-hydroxypropyl)-1-oxido-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-ium-7-carboxamide |
InChI |
InChI=1S/C25H32F3N3O5/c1-17(30-8-12-35-21-5-2-3-6-22(21)36-16-25(26,27)28)13-18-14-19-7-10-31(34,9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-,31?/m1/s1 |
InChI 键 |
IZGKNEVGNJFXEF-WYXXSATOSA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


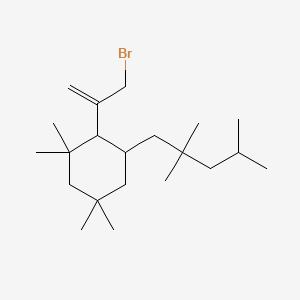
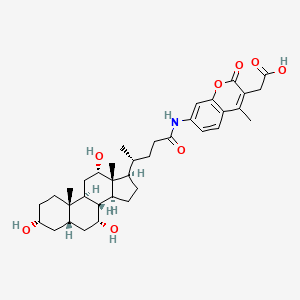



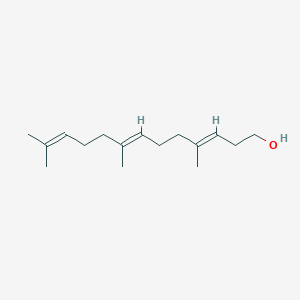


![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)

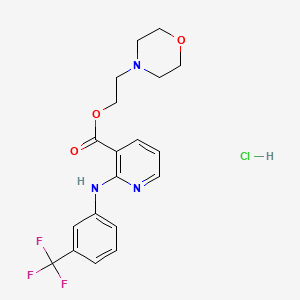
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)

